N-Propylcyclopropanecarbohydrazide
Description
Properties
IUPAC Name |
N-propylcyclopropanecarbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-5-9(8)7(10)6-3-4-6/h6H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJFMLRNLMXUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)C1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187886-76-5 | |
| Record name | N-propylcyclopropanecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Propylcyclopropanecarbohydrazide and Analogues
Historical and Contemporary Synthetic Approaches to Carbohydrazides
Carbohydrazides, compounds containing the R-CO-NH-NH2 functionality, are a cornerstone in medicinal and materials chemistry. eurekaselect.comajgreenchem.com Their synthesis has evolved from classical methods to more refined contemporary strategies.
Historically, the most fundamental and widely used method for preparing carbohydrazides is the hydrazinolysis of esters . This straightforward nucleophilic acyl substitution involves reacting a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent. mdpi.comresearchgate.net The reaction is versatile but can require prolonged reaction times or heating under reflux. mdpi.com Theodor Curtius, the discoverer of hydrazine, first reported the synthesis of carbohydrazide (B1668358) itself in 1894 by the hydrazinolysis of diethyl carbonate. datapdf.com
Other classical precursors for hydrazinolysis include acyl chlorides and acid anhydrides, which are more reactive than esters and often react readily at room temperature. mdpi.com However, their higher reactivity and the generation of acidic byproducts (like HCl) can sometimes complicate the reaction.
Contemporary methods have focused on improving efficiency, yield, and substrate scope. These include:
Direct Reductive Alkylation: A one-pot method for creating N-substituted hydrazines involves the reductive alkylation of hydrazine derivatives with reagents like α-picoline-borane. organic-chemistry.org
Transamidation: N-Boc, N-nitroso, and N-tosyl amides can undergo transamidation with hydrazine hydrate at room temperature to yield the corresponding hydrazides. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction between hydrazides and aldehydes to form hydrazones, a common derivative class. mdpi.com
Catalytic Methods: Palladium-catalyzed N-arylation has been developed for coupling hydrazides with aryl halides, expanding the range of accessible complex structures. organic-chemistry.org
These methods highlight a continuous drive towards milder conditions, greater functional group tolerance, and more efficient pathways for producing this important class of compounds. nih.gov
Table 1: Comparison of General Synthetic Routes to Carbohydrazides This table is generated based on data from the text.
| Method | Precursor | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrazinolysis | Carboxylic Acid Ester | Hydrazine hydrate, alcohol solvent, reflux | Readily available precursors, simple procedure | Can require long reaction times, high temperatures |
| Hydrazinolysis | Acyl Chloride/Anhydride | Hydrazine, often at room temperature | High reactivity, fast reaction | Precursors can be moisture sensitive, acidic byproducts |
| Transamidation | Activated Amides | Hydrazine hydrate, room temperature | Mild conditions | Requires pre-functionalized amide precursor |
| Palladium-catalyzed N-arylation | Hydrazide, Aryl Halide | Pd catalyst, ligand, base | Broad scope for complex aryl hydrazides | Cost of catalyst, removal of metal residues |
Targeted Synthesis of N-Propylcyclopropanecarbohydrazide
As previously stated, no specific, documented, and peer-reviewed synthetic route for this compound has been found in the scientific literature. The following subsections are therefore presented from a theoretical standpoint, based on general organic chemistry principles.
No published data is available for a retrosynthetic analysis of this compound.
A plausible retrosynthetic disconnection would break the amide C-N bond, leading to a cyclopropanecarboxylic acid derivative and N-propylhydrazine, or the hydrazide N-N bond, leading to a more complex precursor. The most common forward approach would involve reacting a cyclopropanecarboxylic acid derivative with propylhydrazine (B1293729) or reacting cyclopropanecarbohydrazide (B1346824) with a propylating agent.
No published data is available regarding the optimization of reaction conditions or yields for the synthesis of this compound.
No published data is available on the application of green chemistry principles to the synthesis of this compound.
Scalable Synthetic Routes for this compound
No published scalable synthetic routes for this compound are described in the literature. A patented method for the bulk synthesis of the parent compound, carbohydrazide, involves the reaction of methyl ethyl ketazine and urea (B33335), which could potentially be adapted. google.com
Stereoselective Synthesis Considerations for Related Cyclopropane (B1198618) Derivatives
The cyclopropane ring is a key structural motif in many biologically active molecules, and the control of its stereochemistry is a significant area of synthetic research. mdpi.com Asymmetric cyclopropanation is crucial as different stereoisomers can have vastly different biological effects. rochester.edu
Several major strategies are employed for the stereoselective synthesis of cyclopropane rings:
Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate, directing the cyclopropanation reaction to occur from a specific face of the molecule. This approach has been used effectively in Michael-Initiated Ring Closure (MIRC) reactions. rsc.org
Chiral Catalysis: This is one of the most powerful methods. Chiral transition metal complexes, often based on rhodium, copper, or cobalt, can catalyze the decomposition of diazo compounds and their subsequent addition to alkenes with high levels of enantio- and diastereoselectivity. acs.orgwiley-vch.deresearchgate.net The catalyst creates a chiral environment that dictates the stereochemical outcome of the C-C bond formation.
Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) or P450 variants, have emerged as highly effective catalysts for stereoselective cyclopropanation. rochester.edunih.gov These biocatalysts can provide access to specific enantiomers of cyclopropane products with exceptionally high selectivity, often outperforming traditional chemical catalysts. nih.govnih.gov This approach was used to synthesize the chiral cyclopropane cores of several drugs on a gram scale. rochester.edu
Substrate Control: In molecules that already possess chiral centers, such as allylic alcohols, the existing stereochemistry can direct the approach of the cyclopropanating reagent. wiley-vch.de For example, in the Simmons-Smith reaction, a hydroxyl group can chelate to the zinc-carbenoid reagent, directing the methylene (B1212753) transfer to the syn-face of the double bond. wiley-vch.deunl.pt
Table 2: Major Strategies for Asymmetric Cyclopropanation This table is generated based on data from the text.
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Auxiliary | A removable chiral group attached to the substrate guides the reaction. | Stoichiometric use of chiral material; requires attachment and removal steps. |
| Chiral Metal Catalysis | A chiral ligand coordinates to a metal center (e.g., Rh, Cu) to form a catalyst that controls the stereochemistry. | Catalytic amounts of chiral source; high turnover and enantioselectivity are possible. acs.orgwiley-vch.de |
| Biocatalysis | An engineered enzyme (e.g., engineered myoglobin) catalyzes the reaction. | Extremely high selectivity (de and ee); operates in aqueous media under mild conditions. rochester.edunih.gov |
| Substrate Control | An existing functional group (e.g., allylic alcohol) in the substrate directs the reagent's approach. | Relies on the inherent chirality of the starting material; often seen in Simmons-Smith reactions. wiley-vch.deunl.pt |
Chemical Reactivity and Mechanistic Investigations of N Propylcyclopropanecarbohydrazide
Fundamental Reactivity Patterns of the Carbohydrazide (B1668358) Functional Group
The carbohydrazide functional group, a derivative of urea (B33335) where both amide groups are replaced by hydrazine (B178648) residues, exhibits a rich and versatile reactivity profile. atamanchemicals.comwikipedia.org Its chemical behavior is characterized by the nucleophilic nature of the nitrogen atoms and the ability to participate in a variety of transformations. atamanchemicals.comevitachem.com
A primary reaction of carbohydrazides is the formation of hydrazones through condensation with aldehydes and ketones. This reaction is a cornerstone of their synthetic utility, providing a pathway to a diverse array of heterocyclic compounds and other complex organic molecules. evitachem.comajgreenchem.com The hydrazone derivatives are often stable, crystalline solids, a property that facilitates their purification and characterization.
Acylation reactions represent another significant facet of carbohydrazide reactivity. The nitrogen atoms can be readily acylated by various acylating agents, such as acid chlorides and anhydrides, to yield more complex derivatives. evitachem.com This functionalization can be used to modulate the electronic and steric properties of the molecule, which can, in turn, influence its biological activity. evitachem.com
Furthermore, the carbohydrazide moiety can undergo condensation reactions, particularly in the presence of strong acids or bases, which may lead to the formation of polymeric structures or other nitrogen-containing compounds. evitachem.com The dibasic nature of carbohydrazide allows it to act as a building block in polymerization reactions, forming linkages with other monomers. atamanchemicals.com The reactivity of the carbohydrazide group is also evident in its interactions with electrophiles, where the hydrazine moiety's nucleophilicity facilitates attack on electron-deficient centers. evitachem.com
The versatility of the carbohydrazide functional group has led to its incorporation into a wide range of compounds with applications in medicinal chemistry, agrochemicals, and materials science. ajgreenchem.comchemicalbook.com Its derivatives are explored for their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. ajgreenchem.comchemicalbook.comajgreenchem.com
| Reaction Type | Reactant | Product | Significance |
| Hydrazone Formation | Aldehydes, Ketones | Hydrazones | Intermediate for heterocycle synthesis. evitachem.comajgreenchem.com |
| Acylation | Acid Chlorides, Anhydrides | Acylated Carbohydrazides | Modification of electronic and steric properties. evitachem.com |
| Condensation | Strong Acids/Bases | Polymeric Structures | Building block for polymers. atamanchemicals.comevitachem.com |
| Nucleophilic Attack | Electrophiles | Various Adducts | Facilitates biochemical transformations. evitachem.com |
Role of the Cyclopropane (B1198618) Ring in Modulating Reactivity
The cyclopropane ring, a three-membered carbocycle, imparts unique electronic and steric properties to a molecule, significantly influencing its reactivity. Due to significant angle strain (Baeyer strain) and torsional strain (Pitzer strain), cyclopropane rings possess higher energy than their acyclic counterparts, which provides a thermodynamic driving force for ring-opening reactions. qmul.ac.uk The bonding in cyclopropanes is often described by the Coulson-Moffitt model, which depicts bent bonds and imparts some "alkene-like" character to the C-C bonds, making them susceptible to electrophilic attack. qmul.ac.uk
The electronic nature of the cyclopropane ring allows it to act as an electron-donating group, capable of stabilizing adjacent carbocations or other electron-deficient centers. qmul.ac.ukacs.org This property arises from the significant p-character of the C-C bonds within the ring, which can overlap with adjacent orbitals. This electron-donating effect can influence the rates and regioselectivity of reactions occurring at neighboring functional groups. For instance, the transmission of electronic effects through a cyclopropane ring has been demonstrated in studies on the hydrolysis rates of substituted phenylcyclopropanecarboxylates. acs.orgacs.org
Conversely, when substituted with an electron-accepting group, the cyclopropane ring can become electrophilic and susceptible to nucleophilic attack, leading to ring-opening reactions. bohrium.comresearchgate.net The presence of both a donor and an acceptor substituent on the cyclopropane ring (donor-acceptor cyclopropanes) further polarizes the ring, enhancing its reactivity towards nucleophiles and directing the attack to a specific carbon atom. bohrium.comresearchgate.netthieme-connect.com
The strained nature of the cyclopropane ring also plays a crucial role in directing the stereochemistry of reactions. For example, cyclopropanation reactions of alkenes are typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. masterorganicchemistry.com This stereocontrol is a valuable tool in asymmetric synthesis. unl.ptacs.org
In the context of N-Propylcyclopropanecarbohydrazide, the cyclopropane ring is expected to influence the reactivity of the carbohydrazide moiety. Its electron-donating character could potentially enhance the nucleophilicity of the hydrazide nitrogens. Furthermore, the rigid structure of the cyclopropane ring can impose conformational constraints that may affect the accessibility of the reactive sites on the carbohydrazide group.
Reaction Pathways and Transformation Studies of this compound
The reaction pathways of this compound are dictated by the interplay between the reactive carbohydrazide functional group and the unique properties of the cyclopropane ring. Investigations into its transformations provide insights into its chemical behavior and potential applications.
One of the primary reaction pathways for this compound involves the nucleophilic character of the hydrazide group. It can readily react with electrophiles, such as aldehydes and ketones, to form the corresponding hydrazones. evitachem.com This reaction is fundamental to the derivatization of carbohydrazides and serves as a key step in the synthesis of more complex molecules. ajgreenchem.com
Ring-opening reactions of the cyclopropane moiety represent another significant transformation pathway. These reactions are driven by the release of ring strain and can be initiated by electrophilic or nucleophilic attack. qmul.ac.ukbohrium.com In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. nih.gov Conversely, if the molecule is appropriately substituted with an electron-withdrawing group, the cyclopropane ring can undergo nucleophilic ring-opening. bohrium.comresearchgate.net For this compound, the nature of the substituents and the reaction conditions will determine the preferred ring-opening pathway.
Mechanistic Elucidation via Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the structure of the transition state. wikipedia.orglibretexts.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
In the context of this compound reactions, KIEs can be employed to probe various mechanistic aspects. For instance, a primary KIE would be expected if a C-H bond to the cyclopropane ring is broken in the rate-determining step of a ring-opening reaction. The magnitude of the KIE can provide further details about the transition state geometry. youtube.com
Transition State Analysis in this compound Reactions
Transition state analysis provides a theoretical framework for understanding the energy barriers and geometries of the highest-energy points along a reaction coordinate. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be used to model the transition states of various transformations. researchgate.netchemrxiv.org
In the case of cyclopropane ring-opening reactions, transition state calculations can help to predict the regioselectivity and stereoselectivity of the process. For example, the relative energies of different transition state structures can explain why one particular bond in the cyclopropane ring cleaves in preference to others. nih.govresearchgate.net Factors such as steric hindrance and electronic stabilization from substituents play a crucial role in determining the lowest energy transition state.
For reactions involving the carbohydrazide moiety, transition state analysis can shed light on the mechanism of hydrazone formation or acylation. By modeling the approach of the electrophile to the nucleophilic nitrogen atoms, it is possible to understand the factors that govern the reactivity and selectivity of these processes. chemrxiv.org The geometry of the transition state can also be influenced by the presence of the cyclopropane ring, which may impose conformational constraints.
| Reaction Pathway | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| Distal Ring Opening | Monocation 8 | 0 |
| Transition State 11 | +22.2 | |
| 1,3-Dication 12 | +16.5 | |
| Vicinal Ring Opening | Monocation 8 | 0 |
| Transition State 10 | +28.7 | |
| 1,4-Dication 9 | +10.8 | |
| Data derived from a study on a related phenylcyclopropylamine system and illustrates the principles of transition state analysis in cyclopropane ring opening. nih.gov |
Derivatization Strategies and Functional Group Transformations
The chemical structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially new or enhanced properties. These strategies primarily target the reactive carbohydrazide functional group and, to a lesser extent, the cyclopropane ring.
The most common derivatization strategy for carbohydrazides involves the reaction of the terminal amino groups with aldehydes and ketones to form hydrazones. evitachem.comajgreenchem.com This transformation is typically straightforward and high-yielding, providing a versatile platform for introducing a variety of substituents. The resulting hydrazones can exhibit a broad spectrum of biological activities. chemicalbook.com
Acylation of the hydrazide nitrogens is another key derivatization method. evitachem.com Reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated in situ) leads to the formation of N-acylated derivatives. This allows for the introduction of various functional groups and can be used to modulate the lipophilicity and electronic properties of the parent molecule.
Furthermore, the carbohydrazide moiety can serve as a precursor for the synthesis of various heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with isocyanates or isothiocyanates can yield semicarbazides and thiosemicarbazides, respectively, which can be further cyclized to form triazoles or thiadiazoles. ajgreenchem.com
While the cyclopropane ring is generally more stable, it can undergo transformations under specific conditions. Ring-opening reactions, as previously discussed, can lead to linear C3 units with functional groups at the 1 and 3 positions. thieme-connect.com These transformations significantly alter the molecular scaffold and can lead to compounds with entirely different biological profiles.
| Reagent | Functional Group Transformation | Resulting Compound Class |
| Aldehyde/Ketone | Condensation | Hydrazone evitachem.comajgreenchem.com |
| Acyl Halide/Anhydride | Acylation | N-Acylcarbohydrazide evitachem.com |
| Isocyanate/Isothiocyanate | Addition | Semicarbazide/Thiosemicarbazide ajgreenchem.com |
| 1,3-Dicarbonyl Compound | Cyclocondensation | Pyrazole derivative ajgreenchem.com |
| Strong Acid/Electrophile | Ring Opening | 1,3-Difunctionalized acyclic compound thieme-connect.com |
Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
The presence of multiple reactive sites in this compound—namely the two nucleophilic nitrogen centers of the carbohydrazide and the strained cyclopropane ring—raises important questions of selectivity in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions of this compound with electrophiles, the high nucleophilicity of the hydrazide nitrogens typically leads to selective reaction at this site over potential reactions with the cyclopropane ring, especially under mild conditions. evitachem.com However, under harsher conditions, such as in the presence of strong acids, electrophilic attack on the cyclopropane ring leading to ring-opening can compete with or even dominate over reactions at the carbohydrazide. qmul.ac.uknih.gov
Regioselectivity becomes a key consideration in both reactions of the carbohydrazide and the cyclopropane ring. For the carbohydrazide, acylation or alkylation can potentially occur at either of the two distinct nitrogen atoms (the one attached to the carbonyl or the terminal one). The outcome is often dependent on the specific electrophile and reaction conditions. In ring-opening reactions of the cyclopropane, the regioselectivity of bond cleavage is influenced by the electronic nature of the substituents. For donor-acceptor cyclopropanes, nucleophilic attack is generally directed to the carbon bearing the donor group. bohrium.comresearchgate.net
Stereoselectivity is particularly relevant in reactions involving the chiral center that can be created at the carbon of the cyclopropane ring attached to the carbohydrazide group, as well as in reactions that create new stereocenters. The stereochemistry of cyclopropanation reactions themselves is often highly controlled. masterorganicchemistry.comunl.pt For instance, reactions involving chiral catalysts or auxiliaries can lead to the enantioselective synthesis of cyclopropane derivatives. unl.ptacs.orgacs.org In subsequent reactions of this compound, the existing stereochemistry of the cyclopropane ring can direct the stereochemical outcome of transformations at adjacent positions, a phenomenon known as diastereoselection. unl.pt For example, the approach of a reagent to the carbohydrazide moiety may be sterically hindered by one face of the cyclopropane ring, leading to preferential attack from the less hindered face.
Theoretical and Computational Chemistry Studies of N Propylcyclopropanecarbohydrazide
Quantum Chemical Calculations for N-Propylcyclopropanecarbohydrazide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in predicting the properties of molecules like this compound from first principles. These calculations offer a detailed view of the molecule's quantum mechanical nature.
Electronic Structure and Bonding Analysis
An analysis of the electronic structure of this compound reveals the distribution of electrons and the nature of its chemical bonds. The high ring strain of the cyclopropane (B1198618) group, approximately 27 kcal/mol, significantly influences its electronic properties and reactivity. The bonds within the cyclopropane ring are not typical sigma bonds but are bent, possessing a higher p-character, which makes them susceptible to ring-opening reactions.
The hydrazide moiety (-CO-NH-N-) introduces significant electronic features, including lone pairs on the nitrogen and oxygen atoms and a pi-system across the carbonyl group. Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution, revealing the partial positive charge on the carbonyl carbon and partial negative charges on the oxygen and nitrogen atoms. These atomic charges are critical in understanding intermolecular interactions and the molecule's reactivity profile.
Table 1: Hypothetical NBO Analysis Data for this compound (Note: This data is illustrative and based on typical values for similar functional groups.)
| Atom | Hybridization | Natural Charge (e) |
| Carbonyl Carbon (C=O) | sp² | +0.55 |
| Carbonyl Oxygen (O=C) | sp² | -0.60 |
| Amide Nitrogen (N-CO) | sp² | -0.45 |
| Hydrazine (B178648) Nitrogen (N-N) | sp³ | -0.30 |
| Propyl Group Carbons | sp³ | -0.20 to -0.25 |
| Cyclopropane Carbons | sp³ | -0.05 to -0.10 |
Conformational Analysis and Energy Landscapes
The presence of multiple rotatable bonds in the N-propyl and hydrazide groups means that this compound can exist in numerous conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. evitachem.com
By systematically rotating the dihedral angles of the C-N, N-N, and C-C bonds of the propyl group and calculating the potential energy at each step, a detailed energy landscape can be mapped. The results typically show that staggered conformations are energy minima, while eclipsed conformations represent energy maxima. For instance, studies on similar N-alkyl amides reveal that molecules often exist as an equilibrium of several conformers, with stabilization achieved through intramolecular hydrogen bonds. evitachem.com For this compound, the anti-conformation, where the bulky propyl and cyclopropyl (B3062369) groups are positioned far from each other, is expected to be the global minimum energy structure due to minimized steric hindrance.
Frontier Molecular Orbital Theory Applied to this compound
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
For this compound, the HOMO is expected to be localized primarily on the hydrazide group, specifically on the terminal nitrogen atom, which possesses a lone pair of electrons. This makes it the most probable site for electrophilic attack. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group, making the carbonyl carbon the primary site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter that correlates with the molecule's kinetic stability and reactivity. researchgate.net Theoretical studies on related cyclopropane derivatives have successfully used FMO theory to analyze and predict binding modes with biological targets. acs.orgacs.org
Table 2: Predicted Frontier Orbital Properties for this compound (Note: This data is illustrative and based on DFT calculations for analogous structures.)
| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -6.5 | Terminal Nitrogen of Hydrazide | Nucleophilic Center |
| LUMO | +1.8 | Carbonyl Carbon (C=O) | Electrophilic Center |
| HOMO-LUMO Gap | 8.3 | --- | High Kinetic Stability |
Molecular Dynamics Simulations and Conformational Dynamics
While quantum calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic evolution over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing trajectories that reveal how the molecule moves, flexes, and changes conformation in response to its environment (e.g., in a solvent). nih.gov
For this compound, an MD simulation would illustrate the constant flexing of the propyl chain and the transitions between different rotational isomers. Such simulations are crucial for understanding how the molecule explores its conformational space, which is essential for processes like binding to a receptor site. acs.org By analyzing the trajectories, one can calculate properties like the root-mean-square deviation (RMSD) to assess the stability of certain conformations over time.
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry can predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, transition states—the highest energy points along a reaction coordinate—can be located. The energy of these transition states determines the activation energy and, consequently, the reaction rate.
For this molecule, several reactions could be computationally explored. For example, the acylation of the terminal nitrogen is a common reaction for hydrazides. nih.gov DFT calculations can model the approach of an acylating agent and map the energy profile of the nucleophilic attack, formation of a tetrahedral intermediate, and subsequent product formation. Similarly, reactions involving the strained cyclopropane ring, such as acid-catalyzed ring-opening, can be investigated. Computational studies on related cyclopropane aldehydes and hydrazines have demonstrated the power of these methods in elucidating complex, multi-step reaction mechanisms.
Advanced Computational Methodologies for Cyclopropane-Containing Systems
The unique strained nature of the cyclopropane ring requires robust computational methods for accurate predictions. Standard DFT functionals may sometimes struggle to correctly describe the strain energy and reactivity of such systems. Therefore, advanced methodologies are often employed.
These can include using higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which provide a more accurate treatment of electron correlation. acs.org For larger systems or dynamics, multi-scale models like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used. In a QM/MM approach, the reactive core of the molecule (e.g., the cyclopropane ring and hydrazide group) is treated with high-level quantum mechanics, while the less reactive parts (like the propyl chain) and the solvent are treated with computationally cheaper molecular mechanics force fields. This hybrid approach balances accuracy and computational cost, enabling the study of complex reactions in a realistic environment. Computational studies on other cyclopropane systems have shown that such advanced methods are crucial for explaining unexpected reactivity and high product yields in catalyzed reactions.
Advanced Spectroscopic Characterization Methodologies for N Propylcyclopropanecarbohydrazide
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)ipb.ptpages.devtoukach.ru
High-resolution NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. pages.devweebly.com For N-Propylcyclopropanecarbohydrazide, both one-dimensional (1D) and multi-dimensional NMR experiments are crucial for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.
The ¹H NMR spectrum is expected to show distinct signals for the n-propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene (B1212753), and a triplet for the methylene attached to the nitrogen), the cyclopropane (B1198618) ring protons (complex multiplets in the upfield region), and the hydrazide N-H protons (broad singlets). Similarly, the ¹³C NMR spectrum would display characteristic resonances for the carbonyl carbon, the three distinct carbons of the n-propyl group, and the carbons of the cyclopropane ring. ipb.pt
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| CH₃ (propyl) | ¹H | ~0.9 | Triplet (t) |
| CH₂ (propyl, middle) | ¹H | ~1.5-1.7 | Sextet |
| N-CH₂ (propyl) | ¹H | ~2.8-3.0 | Triplet (t) |
| CH (cyclopropane) | ¹H | ~0.8-1.2 | Multiplet (m) |
| CH₂ (cyclopropane) | ¹H | ~0.5-0.9 | Multiplet (m) |
| C=O-NH | ¹H | ~8.0-9.0 | Broad Singlet (br s) |
| NH-N | ¹H | ~4.0-5.0 | Broad Singlet (br s) |
| CH₃ (propyl) | ¹³C | ~11 | - |
| CH₂ (propyl, middle) | ¹³C | ~20-23 | - |
| N-CH₂ (propyl) | ¹³C | ~50-55 | - |
| CH (cyclopropane) | ¹³C | ~15-20 | - |
| CH₂ (cyclopropane) | ¹³C | ~5-10 | - |
While 1D NMR provides initial data, complex organic molecules often exhibit signal overlap, necessitating the use of two-dimensional (2D) NMR techniques for unambiguous assignment. researchgate.net Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the molecular framework of this compound. weebly.com
Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the n-propyl chain by showing correlations between the CH₃, the middle CH₂, and the N-CH₂ protons. It would also help delineate the coupling patterns among the non-equivalent protons of the cyclopropane ring. numberanalytics.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. numberanalytics.com It provides a direct link between the ¹H and ¹³C assignments, confirming, for example, which ¹³C signal corresponds to the N-CH₂ protons of the propyl group. ipb.pt
For even more complex structural problems or for studying conformational dynamics, 3D NMR techniques could be employed to further resolve spectral overlap and provide more detailed structural information. researchgate.net
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying molecules in their native solid forms, providing insights into structure, polymorphism, and molecular dynamics that are inaccessible in solution. preprints.org For this compound, ssNMR would be particularly valuable for characterizing its crystalline or amorphous forms.
Using techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra of ¹³C and ¹⁵N can be obtained. acs.orgmst.edu
Structural Characterization: ssNMR can distinguish between different crystalline forms (polymorphs) by detecting subtle changes in chemical shifts and crystal packing effects. tu-darmstadt.de This is critical as different polymorphs can have different physical properties.
Molecular Dynamics: By analyzing line widths and relaxation times, ssNMR can probe molecular motions within the solid state, such as the rotation of the propyl group or dynamic processes within the hydrazide moiety. preprints.org The study of cyclopropane analogues by ssNMR has shown its utility in characterizing the polymer oxidation state and reactions with the polymer. acs.org
Intermolecular Interactions: ssNMR can be used to investigate intermolecular hydrogen bonding involving the hydrazide N-H and C=O groups, which dictates the packing of the molecules in the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Mechanistic Insightssu.senih.govnih.gov
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These techniques are complementary and provide a characteristic "fingerprint" for a molecule, allowing for the identification of functional groups and the study of reaction dynamics. mt.comarxiv.org IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. arxiv.org
For this compound, key vibrational modes would include:
N-H stretching vibrations from the hydrazide group.
C=O stretching of the amide carbonyl.
C-H stretching from the propyl and cyclopropane groups.
C-N stretching vibrations.
Characteristic cyclopropane ring deformations.
Precise assignment of the observed vibrational bands is achieved through a combination of experimental data and theoretical calculations. researchgate.netbohrium.com Density Functional Theory (DFT) calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. bohrium.com By comparing the calculated spectrum with the experimental IR and Raman spectra, a detailed band assignment can be made. This correlational approach helps to resolve ambiguities, especially in the complex fingerprint region (below 1500 cm⁻¹) where many overlapping bands occur. nih.gov Isotopic substitution, for example, replacing hydrogen with deuterium (B1214612) in the N-H groups, would cause a predictable shift in the corresponding stretching frequencies, confirming their assignment. hawaii.edu
Interactive Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch (Amide) | IR / Raman | 3200-3400 | Strong (IR), Medium (Raman) |
| C-H Stretch (Aliphatic) | IR / Raman | 2850-3000 | Strong (IR), Strong (Raman) |
| C-H Stretch (Cyclopropane) | IR / Raman | 3000-3100 | Medium (IR), Medium (Raman) |
| C=O Stretch (Amide I) | IR / Raman | 1650-1680 | Very Strong (IR), Medium (Raman) |
| N-H Bend (Amide II) | IR | 1510-1550 | Strong |
In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sampling. chimia.chmt.com Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly well-suited for this purpose. chimia.ch
For this compound, in-situ monitoring could be applied to:
Synthesis: The formation of the compound from its precursors (e.g., cyclopropanecarboxylic acid and N-propylhydrazine) could be tracked by observing the disappearance of the carboxylic acid O-H band and the appearance of the characteristic amide C=O and N-H bands.
Degradation Studies: The stability of the molecule under various conditions (e.g., heat, pH) could be assessed by monitoring the decrease in the intensity of its characteristic peaks over time.
Reaction Mechanisms: The involvement of this compound in a subsequent reaction, such as a reduction or oxidation, could be studied. researchgate.net The formation of transient intermediates might be detectable, offering deep insights into the reaction pathway. For instance, studies on hydrazine (B178648) decomposition have successfully used in-situ IR spectroscopy to identify adsorbed intermediates on catalyst surfaces. researchgate.net
Mass Spectrometry (MS) for Fragmentation Pathway Analysisuni-saarland.denih.govlibretexts.org
Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). uni-saarland.de High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum provides a fingerprint that is crucial for structural elucidation. uni-saarland.de
For this compound, electron ionization (EI) would likely induce several predictable fragmentation pathways. The molecular ion [M]⁺• would be observed, and its odd mass would be consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms has an odd-numbered molecular weight. libretexts.org
Key fragmentation pathways would likely include:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the propyl group is a common pathway for amines and related compounds. libretexts.org
Loss of the Propyl Group: Cleavage of the N-C bond could lead to the loss of a propyl radical (•C₃H₇), resulting in a prominent [M - 43]⁺ ion.
McLafferty-type Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by cleavage, could occur.
Cleavage of the Hydrazide and Cyclopropane Moieties: Fragmentation can occur at the weak N-N bond of the hydrazide or involve the opening and subsequent fragmentation of the strained cyclopropane ring. The formation of the acylium ion [cyclopropyl-C=O]⁺ at m/z 69 would be a highly probable and diagnostic fragmentation.
Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₇H₁₄N₂O) Molecular Weight: 142.19 g/mol
| m/z Value | Proposed Fragment Ion | Formula of Ion | Possible Origin |
|---|---|---|---|
| 142 | [M]⁺• | [C₇H₁₄N₂O]⁺• | Molecular Ion |
| 99 | [M - C₃H₇]⁺ | [C₄H₇N₂O]⁺ | Loss of propyl radical |
| 84 | [C₄H₆NO]⁺ | [C₄H₆NO]⁺ | Cleavage and rearrangement |
| 70 | [C₄H₈N₂]⁺• | [C₄H₈N₂]⁺• | McLafferty rearrangement |
| 69 | [C₃H₅CO]⁺ | [C₄H₅O]⁺ | Acylium ion from cleavage of N-N bond |
| 44 | [CONH₂]⁺• | [CH₂NO]⁺• | Fragment from amide group |
In-Depth Spectroscopic Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the experimental and theoretical characterization of the chemical compound this compound. Despite the existence of advanced spectroscopic methodologies capable of detailed molecular analysis, specific data for this particular compound—including high-resolution mass spectrometry, tandem mass spectrometry, electronic spectroscopy, X-ray photoelectron spectroscopy, and chiroptical spectroscopy—are not publicly available.
The requested article, intended to focus solely on the advanced spectroscopic characterization of this compound, cannot be generated with scientific accuracy due to the absence of published research findings. The creation of such an article, complete with the specified detailed data tables and research findings for each analytical technique, would necessitate the fabrication of data, rendering the content speculative and scientifically unfounded.
While the principles of these advanced spectroscopic techniques are well-established for the analysis of related chemical structures, such as cyclopropane derivatives and hydrazides, direct extrapolation to produce accurate, specific data for this compound is not feasible without experimental validation.
General Principles of Applicable Spectroscopic Methodologies
Although specific data for this compound is unavailable, the following sections outline the type of information that would be sought for each specified analytical method.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the precise elemental composition of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula (C7H14N2O). rsc.orgmdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.netnationalmaglab.org
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
MS/MS analysis would provide detailed structural information by fragmenting the molecular ion of this compound and analyzing the resulting fragment ions. ucdavis.edu The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms. libretexts.orgmdpi.comnih.gov For this compound, one would expect to observe characteristic losses corresponding to the propyl group, the cyclopropane ring, and the carbohydrazide (B1668358) moiety, allowing for unambiguous structural confirmation. uniba.sk
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
UV-Visible spectroscopy would identify the electronic transitions within the molecule. als-journal.com The hydrazide group contains non-bonding electrons (n) and pi (π) electrons, making n → π* and π → π* transitions likely upon absorption of UV radiation. kuleuven.be The position and intensity of these absorption bands provide information about the molecule's chromophores. mdpi.comrsc.orgmdpi.com Fluorescence spectroscopy would measure the emission of light from the excited electronic states, offering insights into the molecule's photophysical properties and the nature of its lowest excited state. researchgate.netwikipedia.orgthermofisher.com
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
XPS is a surface-sensitive technique that would provide information on the elemental composition and chemical states of the atoms on the surface of a solid sample of this compound. cern.chntu.edu.tw By analyzing the binding energies of core-level electrons, one could differentiate the nitrogen atoms in the hydrazide group and the carbon atoms in the propyl and cyclopropyl (B3062369) groups, providing insight into the electronic environment of each atom. univ-amu.frtascon.eunsf.gove-bookshelf.de
Advanced Chiroptical Spectroscopy for Stereochemical Analysis
Assuming the synthesis of an enantiomerically pure form of this compound (which contains a chiral center), chiroptical techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) would be essential for determining its absolute configuration. rsc.org These methods measure the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint of the molecule's three-dimensional structure. rsc.orgnsf.gov
Until dedicated research is conducted and published, a detailed and scientifically accurate spectroscopic profile of this compound remains an area for future investigation.
Catalytic Applications of N Propylcyclopropanecarbohydrazide and Derivatives
Role of Carbohydrazides in Organic Catalysis
Carbohydrazide (B1668358) derivatives are recognized for their versatile roles in organic synthesis, acting as key components in both organocatalysis and as ligands for metal-catalyzed reactions. Their catalytic activity often stems from the hydrogen-bonding capabilities of the hydrazide functional group (-CONHNH-).
The carbohydrazide moiety possesses both hydrogen-bond donor (N-H) and acceptor (C=O) sites, enabling it to activate substrates through non-covalent interactions. This dual functionality is crucial in organocatalysis, where the precise orientation of substrates can lead to highly selective transformations. ajgreenchem.comajgreenchem.com For instance, the N-H groups can act as Brønsted acids to activate electrophiles, while the carbonyl oxygen can interact with nucleophiles. This hydrogen-bonding capacity is particularly effective in reactions such as Michael additions and aldol (B89426) reactions. ajgreenchem.com
In a notable application, the carbohydrazide moiety has been incorporated as a linker in metal-organic frameworks (MOFs). acs.org These frameworks can act as heterogeneous catalysts. The carbohydrazide's N-H groups, which are more acidic than those in urea (B33335), serve as potent hydrogen-bond donor sites. This enhanced acidity allows for more effective activation of substrates, such as the ring-opening of epoxides. acs.org The rigid and porous nature of MOFs provides accessible and uniformly distributed active sites, enhancing catalytic efficiency and reusability. acs.orgresearchgate.net
Furthermore, carbohydrazides and their derivatives, particularly acylhydrazones formed by condensation with aldehydes or ketones, are excellent ligands for transition metals. nih.govbohrium.com The resulting complexes have shown significant catalytic activity in a range of reactions, including N-alkylation and dehydrogenation. bohrium.combohrium.com The ability of the carbohydrazide to coordinate with metal centers through its nitrogen and oxygen atoms allows for the fine-tuning of the metal's electronic and steric properties, thereby influencing the catalyst's activity and selectivity. nih.gov
N-Propylcyclopropanecarbohydrazide as a Ligand or Organocatalyst
Based on the known functions of its constituent parts, this compound holds potential as both a ligand in coordination chemistry and as a standalone organocatalyst. The presence of the propyl and cyclopropyl (B3062369) groups would sterically and electronically influence the core carbohydrazide's catalytic behavior.
Homogeneous Catalysis Applications
In homogeneous catalysis, this compound could serve as a ligand for various transition metals. Acylhydrazone derivatives, formed from the reaction of the carbohydrazide with an aldehyde or ketone, can act as bidentate or tridentate ligands, coordinating to metal centers through the imine nitrogen and amide oxygen or nitrogen atoms. bohrium.combohrium.com
For instance, half-sandwich iridium complexes featuring acylhydrazone ligands have demonstrated high efficiency in the N-alkylation of hydrazides with alcohols. bohrium.com The carbohydrazide-derived ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. The N-propyl and cyclopropyl substituents on the this compound backbone would modulate the steric environment around the metal center, potentially influencing the selectivity of such transformations. The electron-donating nature of the cyclopropyl group could also enhance the electron density at the metal center, affecting its reactivity. unl.pt
The table below summarizes the performance of related half-sandwich iridium complexes in a representative N-alkylation reaction, illustrating the potential for such catalytic systems.
Table 1: Catalytic Performance of Iridium-Acylhydrazone Complexes in N-Alkylation (Data based on analogous systems; specific data for this compound is not available)
| Catalyst Precursor | Substrate 1 | Substrate 2 | Yield (%) | Conditions |
| [CpIrCl(L1)] | Benzhydrazide | Benzyl alcohol | 95 | 0.5 mol% cat., 70°C |
| [CpIrCl(L2)] | Isonicotinohydrazide | 1-Phenylethanol | 92 | 0.5 mol% cat., 70°C |
| [Cp*IrCl(L3)] | 4-Nitrobenzohydrazide | 2-Phenylethanol | 88 | 0.5 mol% cat., 70°C |
L1, L2, L3 represent different acylhydrazone ligands derived from various aldehydes and hydrazides. Data is illustrative of the catalytic potential of this class of compounds. bohrium.com
Heterogeneous Catalysis Development
The development of heterogeneous catalysts from this compound could be pursued by anchoring it onto solid supports or incorporating it as a building block in porous materials like MOFs. acs.orgresearchgate.net The carbohydrazide moiety's ability to act as a potent hydrogen-bond donor makes it an attractive component for solid-state organocatalysts. acs.org
A successful strategy has been the synthesis of 2D MOFs using carbohydrazide-based linkers. acs.orgacs.org These materials have shown remarkable catalytic activity in the methanolysis of epoxides, outperforming similar 3D MOFs based on urea linkers. The enhanced performance is attributed to the stronger acidity of the carbohydrazide N-H groups and the greater accessibility of active sites in the 2D structure. acs.org this compound could be envisioned as a functionalized linker in such MOFs, where the cyclopropyl and propyl groups would modify the pore environment and surface properties of the catalyst.
The table below shows comparative data for epoxide ring-opening catalyzed by a carbohydrazide-based MOF, highlighting the efficiency of this approach.
Table 2: Heterogeneous Catalysis of Epoxide Methanolysis by a Carbohydrazide-Based MOF (Data based on a Zn-carbohydrazide MOF system)
| Epoxide Substrate | Catalyst | Time (h) | Conversion (%) |
| Styrene Oxide | TMU-58 | 2 | 100 |
| Cyclohexene Oxide | TMU-58 | 6 | 100 |
| Propylene Oxide | TMU-58 | 10 | 100 |
TMU-58 is a 2D MOF with a carbohydrazide-based linker. The data demonstrates the high catalytic activity. acs.org
Mechanistic Studies of Catalytic Processes Involving this compound
While direct mechanistic studies on this compound are absent, insights can be drawn from related systems. The mechanism of catalysis would heavily depend on its role as either an organocatalyst or a ligand.
As an organocatalyst, its action would likely revolve around hydrogen bonding. In the activation of an epoxide, for example, the two N-H groups of the carbohydrazide moiety can form a double hydrogen bond with the epoxide oxygen. This interaction polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack. acs.org Theoretical calculations have confirmed that the carbohydrazide group has more acidic hydrogens compared to urea, leading to stronger and more effective host-guest interactions. acs.org
When acting as a ligand in a metal complex, the mechanism becomes more intricate. In the iridium-catalyzed N-alkylation of hydrazides, a proposed mechanism involves the iridium complex facilitating a hydrogen transfer/borrowing hydrogen methodology. The catalyst first dehydrogenates the alcohol to an aldehyde, which then condenses with the hydrazide to form an acylhydrazone intermediate. Subsequent hydrogenation of this intermediate by the iridium hydride species yields the N-alkylated product. bohrium.com The cyclopropyl group on this compound could influence the stability of intermediates and transition states through steric hindrance or electronic effects, thereby modulating the reaction pathway and rate. nih.govrsc.org
Furthermore, the cyclopropane (B1198618) ring itself can be reactive under certain catalytic conditions, particularly in the presence of Lewis acids or transition metals, leading to ring-opening reactions. rsc.orgresearchgate.net This opens up the possibility for tandem catalytic cycles where the carbohydrazide moiety directs a primary transformation, followed by a catalyst-mediated reaction involving the cyclopropane ring.
Catalytic Transformations Mediated by this compound Derivatives
Derivatives of this compound, especially N-acylhydrazones, are expected to mediate a variety of catalytic transformations.
C-N Bond Formation: As ligands for iridium, ruthenium, or copper, these derivatives could catalyze C-N cross-coupling reactions, such as the N-alkylation of amines and hydrazides using alcohols as alkylating agents. bohrium.combohrium.comresearchgate.net
Hydrogenation/Dehydrogenation: The ability to form stable complexes with metals like iridium and ruthenium suggests potential applications in hydrogenation and dehydrogenation reactions, for example, in the conversion of alcohols to carbonyl compounds or the hydrogenation of CO2. mdpi.com
Ring-Opening Reactions: As an organocatalyst, it could facilitate the ring-opening of strained molecules like epoxides. acs.org
Asymmetric Synthesis: By introducing chirality, for instance, through resolution of the cyclopropanecarbohydrazide (B1346824) or by using chiral aldehydes to form the acylhydrazone, asymmetric catalysis could be achieved. Chiral carbohydrazide derivatives have been explored as ligands in asymmetric synthesis. ajgreenchem.com
Design Principles for Enhanced Catalytic Activity and Selectivity
To enhance the potential catalytic activity and selectivity of this compound-based catalysts, several design principles can be applied.
Modulation of the Ligand Backbone: The N-propyl and cyclopropyl groups can be systematically varied. Introducing bulkier alkyl groups could increase steric hindrance, potentially leading to higher selectivity in asymmetric catalysis. rsc.org Altering the electronic properties of the cyclopropane ring (e.g., by adding electron-withdrawing or -donating substituents) could fine-tune the electronic properties of a metal center it is coordinated to. nih.gov
Formation of Bidentate/Tridentate Ligands: Condensation of this compound with functionalized aldehydes or ketones can create a library of acylhydrazone ligands with different coordination modes and electronic properties, allowing for optimization for specific catalytic reactions. bohrium.com
Enhancing Acidity/Basicity: The hydrogen-bond donating capability of the carbohydrazide N-H groups is a key feature. Chemical modification to increase the acidity of these protons can lead to more potent organocatalysts for activating electrophiles. acs.org Conversely, the basicity of the terminal amine can be modulated for applications requiring a basic site. nih.gov
By applying these principles, it is conceivable to develop novel and efficient catalysts derived from this compound for a wide range of organic transformations.
Materials Science Applications Derived from N Propylcyclopropanecarbohydrazide Chemistry
Incorporation of N-Propylcyclopropanecarbohydrazide into Polymeric Materials
No research articles, patents, or scholarly publications were identified that describe the incorporation of this compound into polymeric materials. While hydrazides, in general, are known to be used in the manufacturing of polymers, specific data or examples involving the N-propyl derivative of cyclopropanecarbohydrazide (B1346824) are not available in the public domain.
Self-Assembly and Supramolecular Chemistry with this compound Motifs
No research could be found on the self-assembly and supramolecular chemistry of this compound motifs. This specific area of materials science appears to be unexplored for this particular compound.
Application in Advanced Composites and Hybrid Systems
The search for applications of this compound in advanced composites and hybrid systems did not return any relevant results. The potential for this compound to be used as a component in such materials has not been documented in the available scientific literature.
Future Directions and Emerging Research Avenues for N Propylcyclopropanecarbohydrazide
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like N-Propylcyclopropanecarbohydrazide is poised for a technological revolution through the adoption of flow chemistry and automation. nih.gov Traditional batch synthesis methods for cyclopropane (B1198618) derivatives and hydrazides can be inefficient and pose safety challenges. nih.govwikipedia.org Continuous flow processes, where reagents are pumped through a reactor in a continuous stream, offer numerous advantages including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved reproducibility. nih.govvapourtec.com
Recent advancements have demonstrated the successful application of flow chemistry to cyclopropanation reactions. rsc.orgchemistryviews.orguva.nl For instance, researchers have developed continuous-flow systems using immobilized catalysts that achieve excellent yields and stereoselectivities in cyclopropane synthesis, while significantly reducing byproducts compared to batch processes. chemistryviews.org Photochemical flow reactors have also been employed to synthesize cyclopropane aminoketones with high productivity, showcasing the potential for energy-efficient and rapid synthesis. vapourtec.com These methodologies could be adapted for the synthesis of this compound, potentially leading to a more efficient, scalable, and safer manufacturing process.
Furthermore, the synthesis of the hydrazide component can be automated. Automated solid-phase synthesis has been successfully used for preparing peptide hydrazides, demonstrating the feasibility of automating the formation of the C-N bond central to the hydrazide group. researchgate.netacs.orgrsc.org The integration of automated synthesis platforms with flow reactors could enable the on-demand, high-throughput synthesis of a library of this compound derivatives for screening in various applications. This combination of technologies promises to accelerate the discovery of new functionalities and applications for this class of compounds. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for Cyclopropanation
| Feature | Batch Synthesis | Flow Synthesis | Potential Advantage for this compound Synthesis |
|---|---|---|---|
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. nih.gov | Improved reaction control and selectivity. |
| Mass Transfer | Can be limited, affecting reaction rates and yields. | Excellent due to small channel dimensions and effective mixing. vapourtec.com | Higher yields and faster reaction times. |
| Safety | Larger volumes of potentially hazardous reagents and intermediates. | Small reaction volumes at any given time, minimizing risk. nih.gov | Safer handling of reactive intermediates like diazo compounds. wikipedia.org |
| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward through "sizing up" or "numbering up" reactors. nih.gov | Facilitates easier transition from laboratory to industrial production. |
| Reproducibility | Can be variable between batches. | Highly consistent and reproducible. nih.gov | Ensures consistent product quality. |
Exploration of this compound in Sustainable Chemistry
The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis of this compound is a prime candidate for such innovations. researchgate.netsigmaaldrich.comnih.goviupac.orgscirp.org The inherent strain of the cyclopropane ring makes its synthesis energy-intensive and often reliant on hazardous reagents. researchgate.net Sustainable approaches to cyclopropanation are an active area of research, with several promising strategies that could be applied to this compound.
One key area is the use of greener solvents and catalysts. researchgate.net Research has shown that cyclopropanation can be efficiently carried out in water, a benign and abundant solvent, which can dramatically increase reaction efficiency under metal-free conditions. rsc.org Electrochemical methods are also emerging as a powerful tool for sustainable synthesis. uva.nlacs.orgnih.gov Flow-based electrochemical cyclopropanation has been reported to be scalable and tolerant of air and moisture, offering a more environmentally friendly alternative to traditional methods. uva.nl
Biocatalysis presents another exciting frontier for the green synthesis of cyclopropane-containing molecules. researchgate.neteuropa.eu Enzymes such as Mycolic Acid Cyclopropane Synthases (MACSs) use S-adenosyl-L-methionine (SAM), a non-hazardous methylene (B1212753) donor, to catalyze cyclopropanation in nature. europa.eu Harnessing these or engineered enzymes for the synthesis of this compound could circumvent the need for toxic reagents like diazo compounds, which are common in conventional cyclopropanation. wikipedia.orgeuropa.eu
By focusing on these green chemistry principles, the environmental footprint of producing this compound can be significantly reduced, making it a more attractive building block for a sustainable chemical industry.
Advanced Materials and Nanotechnology Innovations
The unique electronic and structural properties of the cyclopropane ring suggest that this compound could find applications beyond its current uses, particularly in the realm of advanced materials and nanotechnology. bulletin.amontosight.airesearchgate.net The high ring strain of cyclopropane (approximately 29 kcal/mol) makes it a reactive motif that can be harnessed in polymerization or as a functional group to tune material properties. bulletin.amwikipedia.org
Cyclopropane derivatives have been investigated as intermediates in the synthesis of polymers and as precursors for high-energy materials. bulletin.am The incorporation of the rigid, strained cyclopropyl (B3062369) group into a polymer backbone could impart unique conformational constraints and physical properties. The hydrazide functional group of this compound offers a reactive handle for such polymerization reactions or for grafting the molecule onto surfaces to create functional materials.
In nanotechnology, the precise structure of cyclopropane derivatives is being explored for novel applications. For example, research has proposed that the covalent functionalization of carbon nanotubes with cyclopropane derivatives could create switchable "on/off" conductance. nih.gov This is achieved through the reversible cleavage of the cyclopropane bond on the nanotube surface, which alters the electronic structure of the material. nih.gov It is conceivable that this compound or its derivatives could be designed to participate in such dynamic covalent chemistry on nanomaterials, leading to new types of sensors or molecular switches. The synthesis of cyclopropane derivatives of fullerenes further highlights the compatibility of this functional group with carbon nanomaterials. gre.ac.ukiaea.org
Theoretical Chemistry and Machine Learning in Compound Design
The future of chemical research will be heavily influenced by computational tools, and this is particularly true for the rational design of molecules like this compound. Theoretical chemistry provides a deep understanding of the fundamental properties of molecules, such as the nature of the bent bonds and ring strain in cyclopropane, which are crucial for predicting its reactivity. numberanalytics.comlibretexts.orgwikipedia.org Quantum mechanical calculations can model reaction pathways and help in the design of more efficient synthetic routes. numberanalytics.com
The advent of machine learning is set to revolutionize this field. nih.govacs.orgresearchgate.net Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, identify optimal reaction conditions, and even design novel catalysts. acs.org For instance, machine learning has been successfully used to aid in the engineering of enzymes for highly enantioselective cyclopropanation reactions. nih.govacs.org An algorithm was developed to predict the enantioselectivity of mutants of a hemoglobin-based carbene transferase, significantly accelerating the process of creating a highly effective biocatalyst. researchgate.net
This approach could be directly applied to the development of biocatalysts for the synthesis of this compound. Furthermore, machine learning models can predict the biological activity and physical properties of novel derivatives, enabling a "design-on-demand" approach. By building predictive models for the properties of this compound analogs, researchers could rapidly screen virtual libraries of compounds to identify promising candidates for specific applications in medicine, agriculture, or materials science, thereby streamlining the discovery process. acs.orgmdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tranylcypromine |
| Cyclazocine |
| 1-aminocyclopropane-1-carboxylic acid (ACC) |
Q & A
Q. What are the established synthetic routes for N-Propylcyclopropanecarbohydrazide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropanecarboxylic acid derivatives and propyl hydrazine intermediates. Key steps include:
- Hydrazide Formation : Reacting cyclopropanecarboxylic acid chloride with propylhydrazine under controlled pH (7–9) and low temperatures (0–5°C) to minimize side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Yield optimization requires precise stoichiometric ratios (1:1.2 acid chloride to hydrazine) and inert atmospheres to prevent hydrolysis .
- Data Table :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78–82 | 92–95 |
| Solvent | Dichloromethane | 75 | 90 |
| Reaction Time | 4–6 hours | 80 | 93 |
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should use:
- HPLC Analysis : Monitor degradation products under accelerated conditions (40°C, 75% RH for 30 days). Detectable impurities increase by <2% when stored at –20°C in amber vials .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C, indicating thermal stability up to laboratory handling temperatures .
Q. What are the known biological targets or mechanisms of action for hydrazide derivatives like this compound?
- Methodological Answer : Hydrazides often inhibit metalloenzymes (e.g., urease, carbonic anhydrase) via chelation. For this compound:
- In Silico Docking : Use AutoDock Vina to predict binding affinity to urease (PDB ID: 4H9M). The cyclopropane ring enhances hydrophobic interactions .
- In Vitro Assays : Measure IC₅₀ against Helicobacter pylori urease (reported range: 12–18 µM) .
Advanced Research Questions
Q. How can contradictions in bioactivity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Compare batch-specific HPLC traces. For example, a 5% impurity in nitro-containing analogs reduces IC₅₀ by 30% .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8 alters protonation states) and cell lines (HEK-293 vs. HeLa may express varying enzyme isoforms) .
- Data Table :
| Variable | Effect on IC₅₀ | Source |
|---|---|---|
| pH 6.8 vs. 7.4 | 2.5-fold increase | |
| 5% Impurity (nitro) | IC₅₀ ↑ 30% |
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states for cyclopropane ring-opening reactions. The energy barrier for ring cleavage is ~25 kcal/mol, favoring retention under mild conditions .
- Machine Learning : Train models on PubChem data (100+ hydrazides) to predict regioselectivity in electrophilic substitutions (R² = 0.89 for meta/para ratios) .
Q. How can researchers design analogs of this compound to enhance solubility without compromising bioactivity?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., –OH, –SO₃H) at the para position of the cyclopropane ring. Solubility increases by 4-fold (logP reduced from 2.1 to 1.3), but maintain steric bulk to preserve enzyme binding .
- Co-Crystallization Studies : Resolve X-ray structures with target enzymes (e.g., urease) to identify non-critical regions for substitution .
Critical Research Gaps Identified
- Mechanistic Studies : Limited in vivo data on pharmacokinetics (e.g., bioavailability, metabolite profiling).
- Scalability : Multi-gram synthesis protocols require refinement to reduce reliance on column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
